1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one
Description
Significance of Bridged-Ring Ketones in Advanced Organic Synthesis
Bridged-ring ketones are crucial intermediates in the synthesis of complex organic molecules. Their constrained conformations allow for highly stereoselective reactions, making them valuable synthons for the construction of stereochemically rich natural products and pharmaceuticals. The bicyclo[3.2.1]octane core, for instance, is found in a variety of biologically active natural products, including diterpenes and alkaloids. mdpi.comresearchgate.net The development of synthetic methods to access functionalized bicyclo[3.2.1]octanes is therefore of considerable interest to the synthetic chemistry community. scispace.com
Historical Development of Synthetic Strategies for Bicyclo[3.2.1]octane Derivatives
The synthesis of the bicyclo[3.2.1]octane framework has been a subject of extensive research, leading to a variety of synthetic approaches. Early methods often involved rearrangement reactions of other bicyclic systems. More contemporary strategies include:
Intramolecular Diels-Alder Reactions: This powerful cycloaddition strategy has been employed to construct the bicyclo[3.2.1]octane skeleton, often with a high degree of stereocontrol. mdpi.commdpi.com
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives. mdpi.com Domino reactions, such as Michael-aldol condensations, have proven particularly effective. researchgate.net
Base-Catalyzed Cyclizations: Intramolecular cyclization of suitably functionalized precursors under basic conditions provides an efficient route to the bicyclo[3.2.1]octane core. researchgate.net
Fragmentation of Tricyclic Systems: The selective cleavage of bonds in more complex tricyclic molecules can be a strategic approach to unveil the bicyclo[3.2.1]octane framework. mdpi.com
Radical Cyclizations: Manganese(III)-mediated radical cyclizations of alkynyl ketones have been shown to produce the bicyclo[3.2.1]octane skeleton. nih.gov
These methods have provided access to a wide range of substituted bicyclo[3.2.1]octanes, paving the way for the synthesis of complex natural products and their analogues.
Structural and Stereochemical Challenges Associated with 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one
The introduction of an acetyl group at the C3 position of the bicyclo[3.2.1]octane framework in this compound introduces specific stereochemical challenges. The substituent at C3 can exist in two diastereomeric forms: exo and endo.
The rigid, boat-like conformation of the six-membered ring in the bicyclo[3.2.1]octane system dictates the spatial orientation of substituents. The exo and endo faces of the molecule are sterically distinct, which can influence the stereochemical outcome of synthetic reactions. Controlling the stereoselectivity at the C3 position during the synthesis of this compound is a key challenge. The relative stability of the exo and endo isomers would likely be influenced by steric interactions with the rest of the bicyclic framework.
Research Objectives and Scope for Investigations of this compound
Given the prevalence of the bicyclo[3.2.1]octane framework in biologically active molecules, the synthesis and study of novel derivatives like this compound are of significant interest. Key research objectives for this compound would include:
Development of Stereoselective Synthetic Routes: A primary goal would be to devise efficient and stereoselective methods to access both the exo and endo diastereomers of this compound. This could involve the addition of an acetyl equivalent to a C3-functionalized bicyclo[3.2.1]octane precursor or the reaction of organometallic reagents with bicyclo[3.2.1]octan-3-one.
Spectroscopic and Structural Characterization: Thorough characterization of the synthesized compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is essential to confirm its structure and stereochemistry. X-ray crystallography would provide definitive proof of the solid-state conformation and relative stereochemistry.
Exploration of Chemical Reactivity: Investigating the reactivity of the ketone functionality and the bicyclic framework would provide insights into the chemical properties of this molecule and its potential as a building block for more complex structures.
The scope of these investigations would be to expand the chemical space of accessible bicyclo[3.2.1]octane derivatives and to provide a foundation for the potential discovery of new molecules with interesting properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bicyclo[3.2.1]octanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(11)10-5-8-2-3-9(4-8)6-10/h8-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPUKTLOUFCLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC(C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Bicyclo 3.2.1 Octane Core of 1 Bicyclo 3.2.1 Octan 3 Yl Ethan 1 One
Retrosynthetic Analysis of the Bicyclo[3.2.1]octane Skeletonresearchgate.net
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target structure into simpler, commercially available precursors. For the bicyclo[3.2.1]octane skeleton, this process reveals several strategic bond disconnections that form the basis of various synthetic approaches.
The disassembly of the bicyclo[3.2.1]octane framework can be envisioned through several key bond cleavages. A common strategy involves disconnecting one of the C-C bonds of the bridged system to simplify the structure into a more manageable monocyclic precursor.
Intramolecular Cycloadditions: A powerful retrosynthetic disconnection involves an intramolecular Diels-Alder reaction, which transforms the bicyclic system into a substituted cyclohexene (B86901) tethered to a dieneophile. mdpi.comnih.gov This approach is highly effective for creating the six-membered ring and setting multiple stereocenters in a single step.
Annulation Reactions: Another key strategy is to disconnect the bonds formed via intramolecular aldol (B89426) or Michael reactions. This leads back to a monocyclic precursor, typically a substituted cyclohexane (B81311) bearing two carbonyl groups or a carbonyl and an enone (a 1,5- or 1,6-dicarbonyl precursor). ucl.ac.uk For instance, a double Michael addition to a cyclic dienone can be a powerful method for constructing the bicyclic core. rsc.org
Transition Metal-Catalyzed Cyclizations: A modern disconnection strategy involves breaking a bond formed via a transition metal-catalyzed reaction, such as a reductive Heck cyclization. researchgate.net This retrosynthetic step leads to an acyclic or monocyclic precursor containing a halide or triflate and an alkene, poised for cyclization. researchgate.net
These disconnections identify precursors such as functionalized cyclohexanones, cyclohexenones, or acyclic chains that are significantly simpler to synthesize or are commercially available.
The construction of the bicyclo[3.2.1]octane skeleton is fraught with challenges, primarily related to achieving precise control over stereochemistry and regiochemistry.
Stereoselectivity: The bicyclic framework contains multiple stereogenic centers, and controlling their relative configuration (diastereoselectivity) is a central challenge. researchgate.net The rigid, strained nature of the bridged system often dictates the facial selectivity of reactions, but predicting and controlling the outcome can be difficult. researchgate.net Many synthetic efforts focus on developing diastereoselective and, more recently, enantioselective methods to produce optically active scaffolds. researchgate.net The formation of bridgehead quaternary carbons presents an additional layer of synthetic difficulty. researchgate.net
Regioselectivity: Achieving high regioselectivity is crucial, particularly in cyclization reactions where multiple ring closures are possible. For example, in the annulation of a substituted cyclohexane, controlling which enolate reacts or where a Michael addition occurs is critical to forming the desired bicyclo[3.2.1]octane isomer over other bicyclic systems (e.g., bicyclo[3.3.0]octane). Issues with regioselectivity have been noted in various synthetic campaigns targeting this framework. bham.ac.uk
Overcoming these challenges requires careful selection of substrates, reagents, and reaction conditions, often leveraging modern synthetic methods like organocatalysis and transition-metal catalysis. researchgate.net
Total Synthesis Approaches to 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-oneresearchgate.net
While a specific total synthesis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one is not extensively documented in dedicated literature, numerous methodologies developed for the bicyclo[3.2.1]octane core are directly applicable. These approaches focus on the efficient assembly of the carbocyclic nucleus, which can then be functionalized to introduce the C3-acetyl group.
Key examples include:
Oxidative Dearomatization-Induced (ODI) Cascades: These powerful reactions use the dearomatization of phenols to trigger subsequent cycloadditions. One such method involves an ODI-[5+2] cycloaddition followed by a pinacol (B44631) rearrangement to rapidly build cyclopentane- and cyclohexane-fused bicyclo[3.2.1]octanes with excellent diastereoselectivity. nih.gov
Organocatalytic Domino Reactions: The use of small organic molecules as catalysts has enabled elegant domino sequences. For instance, an enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction can directly prepare highly functionalized bicyclo[3.2.1]octane derivatives with multiple stereocenters. acs.org
Hypervalent Iodine-Mediated Domino Reactions: These reactions can be used to synthesize related heterocyclic bicyclo[3.2.1]octane derivatives from β-keto allylamines through an oxidation-cyclization cascade under mild conditions. nih.gov
| Cascade/Tandem Reaction Type | Precursor(s) | Key Transformation(s) | Reference |
|---|---|---|---|
| Oxidative Dearomatization Induced (ODI) Cascade | Vinylphenols | [5+2] Cycloaddition / Pinacol Rearrangement | nih.gov |
| Organocatalytic Domino Reaction | β,γ-Unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters | Michael Addition / Aldol Condensation | acs.org |
| Hypervalent Iodine-Mediated Domino Reaction | β-keto allylamines | Oxidation-Cyclization | nih.gov |
| Intramolecular Cascade Cyclization | Unsaturated amino/hydroxy precursors | Transition metal-free cyclization | colby.eduacs.org |
An alternative to building the bicyclo[3.2.1]octane system directly is to synthesize a more accessible bridged ring system and then perform a ring expansion or contraction. This approach leverages well-established chemistry for systems like bicyclo[2.2.1]heptanes (norbornanes) or bicyclo[2.2.2]octanes.
Expansion of Bicyclo[2.2.2]octenes: A classic and effective method involves the addition of dichlorocarbene (B158193) to bicyclo[2.2.2]oct-2-ene. The resulting dichlorocyclopropane adduct undergoes a thermal or solvolytic rearrangement, expanding one of the six-membered rings to form a functionalized bicyclo[3.2.1]octene, which can be converted to bicyclo[3.2.1]octan-3-one. orgsyn.org
Radical-Mediated Ring Expansion: Aminyl radicals generated from bicyclic azides can undergo regioselective rearrangement. For example, azanorbornane ([2.2.1]azabicyclic) systems can be expanded to diazabicyclo[3.2.1]octene frameworks under radical conditions, demonstrating the feasibility of expanding a five-membered bridge to a six-membered one. unirioja.es
Transition-Metal-Catalyzed "Cut-and-Sew" Reactions: A deconstructive strategy using transition metals can activate a C-C bond in a strained ring (e.g., cyclobutanone) and "sew" it into a new, larger ring system. Rhodium-catalyzed reactions of this type have been used to convert cyclobutanones and olefins into bridged [3.3.1] and [3.2.1] ring systems. acs.orgnih.gov
| Strategy | Starting Ring System | Key Reagents/Conditions | Resulting System | Reference |
|---|---|---|---|---|
| Carbene Adduct Rearrangement | Bicyclo[2.2.2]octene | 1. :CCl₂ 2. Hydrolysis/Rearrangement | Bicyclo[3.2.1]octanone | orgsyn.org |
| Radical Rearrangement | Azabicyclo[2.2.1]heptane | Bu₃SnH, AIBN | Diazabicyclo[3.2.1]octene | unirioja.es |
| "Cut-and-Sew" Reaction | Cyclobutanone + Olefin | Rhodium catalyst | Bicyclo[3.2.1]octane | acs.orgnih.gov |
Once the bicyclo[3.2.1]octane core is assembled, the final challenge is the introduction of the C3-acetyl group with the correct stereochemistry. This requires highly selective functionalization reactions.
Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity ensures that only the desired position is modified. For example, if a bicyclo[3.2.1]octane intermediate contains multiple carbonyl groups, one must be selectively targeted for transformation into the C3-acetyl group, perhaps through protection/deprotection strategies or by exploiting differences in reactivity.
Diastereoselectivity: The rigid conformation of the bicyclic system plays a crucial role in directing the approach of reagents. Reactions such as hydride reductions of ketones, epoxidations of alkenes, or additions of organometallics often proceed with high diastereoselectivity, favoring attack from the less sterically hindered exo face. This inherent facial bias can be exploited to set the stereochemistry at C3. For instance, a palladium-catalyzed rearrangement has been shown to produce functionalized bicyclo[3.2.1]octan-8-ones with exclusive formation of the endo-configured diastereomer. nih.gov The synthesis of this compound would likely involve the stereocontrolled addition of an acetyl equivalent to the C3 position or the oxidation of a precursor alcohol, where the stereochemical outcome is dictated by the established geometry of the bicyclic core.
Catalytic and Asymmetric Synthesis of this compound and its Precursors
The development of catalytic and asymmetric methods to access the bicyclo[3.2.1]octane skeleton has been a significant area of research, enabling the synthesis of enantiomerically pure compounds.
Chiral Auxiliaries and Organocatalysis in Stereoselective Routes
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. google.com This strategy has been successfully employed in the synthesis of various aza-bicyclo[3.2.1]octane systems. For instance, chiral auxiliaries have been instrumental in cycloaddition chemistry between olefins and azomethine ylides to construct the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. ehu.es
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of the bicyclo[3.2.1]octane core, often proceeding through domino or cascade reactions that efficiently build molecular complexity. nih.gov An enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction has been developed for the direct preparation of bicyclo[3.2.1]octane derivatives with four stereogenic centers. acs.org This reaction tolerates a variety of substituents on β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters, affording the bicyclic products in good yields and high enantioselectivities. acs.org
Another notable example is the organocatalytic asymmetric domino Michael–Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, which yields substituted bicyclo[3.2.1]octan-2-ones containing four contiguous stereogenic centers as a single diastereoisomer with excellent enantioselectivities. rsc.org The use of low-loading organocatalysis, with catalyst loadings as low as 500 ppm, has also been demonstrated in the reaction of 2-hydroxy-3,5-dialkyl-p-quinones with α-alkylnitroethylenes to construct chiral bicyclo[3.2.1]octanes. rsc.org
| Reaction Type | Catalyst/Auxiliary | Key Features | Yields/Selectivity |
| Domino Michael/Aldol | Chiral amine catalysts | Constructs four stereogenic centers | Good yields (53–98%), up to 95:5 ee acs.org |
| Domino Michael-Henry | Chiral organocatalysts | Forms four continuous stereogenic centers | Excellent enantioselectivities rsc.org |
| [3+2] Annulations | Rawal's quinine-squaramide catalyst | Low catalyst loading (down to 500 ppm) | High-yielding, single dr and er rsc.org |
| Cycloaddition | Chiral sulfoxide (B87167) auxiliary | Enantioselective construction of 8-azabicyclo[3.2.1]octane | Excellent stereoselectivity ehu.es |
Transition-Metal Catalyzed Cycloadditions and Rearrangements
Transition-metal catalysis offers a versatile and efficient means to construct the bicyclo[3.2.1]octane skeleton through various cycloaddition and rearrangement reactions. nih.gov A palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been developed to synthesize chiral bicyclo[3.2.1]octanes. nih.gov This method allows for the creation of one chiral all-carbon quaternary and two tertiary carbon stereogenic centers with excellent diastereoselectivities and enantiomeric excess. nih.gov
Cobalt-catalyzed bicycloaddition of internal alkynes with conjugated trienes represents another novel approach to bicyclo[3.2.1]octadienes. acs.org This reaction proceeds through a cobalt-catalyzed bicyclic cyclization followed by a spontaneous intramolecular rearrangement. acs.org The choice of phosphine (B1218219) ligand is crucial for the outcome of the reaction. acs.org
Furthermore, palladium(II)-catalyzed cascade reactions have been employed for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes. acs.org This aminopalladation-triggered Heck-type reaction proceeds under mild conditions and exhibits good functional group tolerance. acs.org The in-situ generation of substituted π-allyl palladium dipoles from neutral η3-propargyl palladium complexes has also enabled the enantioselective synthesis of aza-bicyclo[3.2.1]octane frameworks through cascade cyclization reactions. nih.gov
| Catalyst System | Reaction Type | Key Features | Yields/Selectivity |
| Pd2dba3·CHCl3 / (S)-Difluorphos | Asymmetric tandem Heck/carbonylation | Desymmetrization of cyclopentenes | Moderate to good yields, excellent ee nih.gov |
| [CoBr2(dppp)]/Zn/ZnI2 | Bicycloaddition | Reaction of internal alkynes and conjugated trienes | Good yields acs.org |
| Palladium(II) | Aminopalladation-triggered Heck-type | Enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes | Good functional group tolerance acs.org |
| Palladium(0) | Cascade cyclization | In-situ generation of π-allyl palladium dipoles | Moderate to good yields, >90% ee nih.gov |
Sustainable and Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to the bicyclo[3.2.1]octane core, focusing on reducing waste, energy consumption, and the use of hazardous materials.
Solvent-Free and Microwave-Assisted Protocols
Solvent-free and microwave-assisted synthetic methods offer significant advantages in terms of reduced reaction times, energy efficiency, and minimized solvent waste. A catalyst-free and sustainable microwave-assisted method has been developed for the rapid synthesis of bridged bicyclo aza-sulfone derivatives from various aldehydes in a one-pot reaction. researchgate.net This tandem Michael addition-1,3-dipolar cycloaddition of the corresponding aldoximes and divinyl sulfone affords the desired products in high yields in just 10 minutes. researchgate.net
Mechanochemical methods, which involve grinding solid reactants together, provide another solvent-free approach. researchgate.net The synthesis of 7-oxa-4-thia-1-aza-bicyclo[3.2.1]octane-4,4-dioxides has been achieved through a tandem Michael addition-1,3-dipolar cycloaddition of aldoximes under mechanochemical grinding/milling conditions. researchgate.net This method is notable for being catalyst- and solvent-free, with shorter reaction times. researchgate.net
| Methodology | Reaction Type | Key Advantages | Reaction Time |
| Microwave-assisted synthesis | Tandem Michael addition-1,3-dipolar cycloaddition | Catalyst-free, one-pot, high yields | 10 minutes researchgate.net |
| Mechanochemical synthesis | Tandem Michael addition-1,3-dipolar cycloaddition | Solvent-free, catalyst-free, shorter reaction time | Not specified researchgate.net |
| Microwave-assisted intramolecular Michael reaction | Intramolecular Michael reaction | Good yield | Not specified mdpi.com |
Biocatalytic Transformations for Enantioselective Access
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high stereo- and regioselectivity under mild reaction conditions. While specific biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis are applicable to the synthesis of chiral precursors. For instance, alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs) are redox biocatalysts that have been used in the biotransformations of bicyclic compounds. mdpi.com These enzymes are cofactor-dependent, which necessitates cofactor recycling strategies when using them as isolated enzymes. mdpi.com The kinetic resolution of racemic lactams using hydrolases is another established biocatalytic method for producing optically pure products, although it is limited to a maximum theoretical yield of 50%. mdpi.com
Flow Chemistry Applications in the Preparation of this compound
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. Organocatalyzed aldol reactions, which are crucial for creating chiral molecules, have been successfully translated to flow chemistry systems. beilstein-journals.org This approach has demonstrated a significant reduction in reaction times (from hours to minutes) by enabling reactions to be conducted at higher temperatures without adverse effects, thanks to improved mixing and temperature control. beilstein-journals.org While specific flow chemistry applications for the synthesis of this compound are not detailed in the available literature, the successful application of this technology to key bond-forming reactions suggests its potential for the efficient and scalable production of this compound and its precursors.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 Bicyclo 3.2.1 Octan 3 Yl Ethan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, offering deep insights into the compound's stereochemistry and preferred conformation.
The ¹³C NMR spectrum of a bicyclo[3.2.1]octanone derivative is characterized by a carbonyl carbon signal typically found downfield. For this compound, two carbonyl signals would be expected, one for the ethanone (B97240) group and, if present, another on the bicyclic ring. The remaining bridgehead and methylene (B1212753) carbons of the bicyclo[3.2.1]octane skeleton resonate in the upfield region of the spectrum.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on the analysis of similar bicyclo[3.2.1]octane structures. Actual experimental values may vary.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1 (Bridgehead) | ~40-50 | ~2.5-3.0 | m |
| C2 | ~30-40 | ~1.7-2.2 | m |
| C3 | ~45-55 | ~2.8-3.3 | m |
| C4 | ~25-35 | ~1.6-2.1 | m |
| C5 (Bridgehead) | ~40-50 | ~2.5-3.0 | m |
| C6 | ~20-30 | ~1.5-2.0 | m |
| C7 | ~20-30 | ~1.5-2.0 | m |
| C8 | ~30-40 | ~1.8-2.3 | m |
| C=O (ethanone) | ~208-212 | - | - |
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of complex molecular structures. nih.govpharm.or.jp
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. acs.org For this compound, COSY would establish the connectivity of protons within the bicyclic framework, tracing the paths along the cyclohexane (B81311) and cyclopentane (B165970) rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). acs.orgnih.gov It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). nih.govmdpi.comsemanticscholar.org This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For the target compound, key HMBC correlations would be expected between the methyl protons of the ethanone group and the carbonyl carbon, as well as the C3 carbon of the bicyclic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. mdpi.comresearchgate.net In the case of this compound, NOESY correlations would determine the relative orientation of the ethanone substituent (exo vs. endo) by showing spatial proximity between the methyl protons and specific protons on the bicyclic frame. For instance, a strong correlation between the acetyl methyl protons and the bridgehead protons would suggest a particular stereochemical arrangement. mdpi.com
Interactive Table: Expected 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Proton (¹H) | Correlated Nucleus | Type of Information |
|---|---|---|---|
| COSY | H3 | H2, H4 | Reveals adjacent protons, confirming the bicyclic ring structure. |
| HSQC | CH₃ (ethanone) | CH₃ (ethanone) | Assigns the carbon signal for the methyl group. |
| HMBC | CH₃ (ethanone) | C=O (ethanone), C3 | Confirms the attachment of the ethanone group to the C3 position. |
| NOESY | CH₃ (ethanone) | H2, H4, or Bridgehead H | Determines the exo or endo orientation of the substituent. mdpi.comnih.gov |
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers valuable information about the structure of a compound in its crystalline form. This technique is particularly useful for studying polymorphism—the ability of a substance to exist in multiple crystal forms—and for characterizing materials that are not amenable to single-crystal X-ray diffraction. google.com
For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) ssNMR could be employed. The resulting spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell, as distinct molecules would exhibit slightly different chemical shifts. Furthermore, ssNMR can provide insights into the local environment and packing of molecules within the crystal lattice.
X-ray Crystallography for Absolute Configuration and Detailed Geometries
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules.
A single crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed structural model. nih.gov This analysis would confirm the connectivity of the bicyclo[3.2.1]octane skeleton and definitively establish the stereochemistry at C3, confirming the exo or endo orientation of the acetyl group. The resulting data would include precise atomic coordinates, from which all geometric parameters can be calculated. For related bicyclo[3.2.1]octane derivatives, crystal structures have been solved, revealing the characteristic chair conformation of the six-membered ring and the envelope conformation of the five-membered ring. nih.gov
Interactive Table: Representative Crystallographic Data for a Bicyclo[3.2.1]octane Derivative Note: Data is based on a representative structure from the literature, as specific data for the title compound is not available. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.34 |
| b (Å) | 51.8 |
| c (Å) | 5.636 |
| Volume (ų) | 2142.9 |
| Z (Molecules/Unit Cell) | 4 |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. nih.govmdpi.com For this compound, the ketone carbonyl group is expected to be a primary site for intermolecular interactions.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of a compound and its fragments, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information.
For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula C₁₀H₁₆O. The fragmentation of cyclic ketones can be complex, but characteristic pathways can be predicted. miamioh.edu
Key fragmentation pathways for the title compound would likely include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could involve the loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃) from the acetyl group, followed by the loss of carbon monoxide (CO).
Ring Cleavage: The bicyclic system can undergo fragmentation, often initiated by cleavage of bonds alpha to the ring-junction carbons or the carbonyl group if it were on the ring. nih.gov
McLafferty Rearrangement: While less likely for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, this rearrangement is a characteristic fragmentation for some ketones.
Interactive Table: Predicted HRMS Fragmentation Data
| m/z (calculated) | Proposed Formula | Description of Fragment |
|---|---|---|
| 152.1201 | [C₁₀H₁₆O]⁺ | Molecular Ion [M]⁺ |
| 137.0966 | [C₉H₁₃O]⁺ | Loss of methyl radical (•CH₃) from acetyl group |
| 109.0966 | [C₈H₁₃]⁺ | Loss of acetyl radical (•COCH₃) |
Exact Mass Determination and Elemental Composition Validation
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with the molecular formula C₁₀H₁₆O, the theoretical exact mass can be calculated with a high degree of accuracy.
The validation of its elemental composition is achieved by comparing the experimentally measured exact mass with the theoretical value. The minuscule difference between these two figures, typically in the parts per million (ppm) range, confirms the molecular formula and rules out other potential combinations of elements.
Table 1: Theoretical Exact Mass and Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₆O |
| Theoretical Exact Mass | 152.120115 |
| Elemental Composition | C: 78.89%, H: 10.59%, O: 10.51% |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) offers profound insights into the structural connectivity of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the precursor ion of this compound (m/z 153.1279 for [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to piece together the molecule's structure.
The fragmentation of this bicyclic ketone is expected to proceed through several characteristic pathways, including α-cleavage adjacent to the carbonyl group and cleavage of the bicyclic ring system. These fragmentation mechanisms provide a detailed fingerprint of the molecule's structure.
Table 2: Plausible Fragmentation Pathways of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 153.1279 | 111.0810 | C₂H₄O | McLafferty rearrangement |
| 153.1279 | 95.0861 | C₄H₈O | Cleavage of the bicyclic ring |
| 153.1279 | 81.0704 | C₅H₈O | Further fragmentation of the bicyclic system |
| 153.1279 | 43.0184 | C₈H₁₃ | α-cleavage yielding the acetyl cation |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, these techniques provide characteristic signals that confirm the presence of the carbonyl group and the saturated hydrocarbon framework.
The carbonyl (C=O) stretching vibration is a particularly strong and sharp absorption in the IR spectrum, typically appearing in the range of 1705-1725 cm⁻¹. The exact position of this band can be influenced by the steric environment of the bicyclic system. The C-H stretching and bending vibrations of the bicyclo[3.2.1]octane skeleton give rise to a complex set of bands in the fingerprint region of the spectrum. Analysis of these vibrational modes, often aided by computational methods, can provide insights into the preferred conformation of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O Stretch | 1715 (s) | 1713 (w) |
| C-H Stretch (sp³) | 2850-2960 (m, br) | 2850-2960 (s, br) |
| CH₂ Scissoring | ~1465 (m) | ~1465 (w) |
| C-C Stretch | 800-1200 (m, complex) | 800-1200 (m, complex) |
(s = strong, m = medium, w = weak, br = broad)
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
Due to the presence of stereocenters, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers.
These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra, known as Cotton effects, are unique for each enantiomer, exhibiting equal magnitude but opposite signs. The sign of the Cotton effect for the n → π* transition of the carbonyl chromophore can often be predicted using the Octant Rule, which relates the spatial arrangement of substituents around the carbonyl group to the observed chiroptical properties. This allows for the assignment of the absolute configuration of a given enantiomer.
Table 4: Predicted Chiroptical Properties for Enantiomers of this compound
| Enantiomer | CD (n → π) | ORD (n → π) |
| (1R,3R,5S)-enantiomer | Positive Cotton Effect | Positive Cotton Effect |
| (1S,3S,5R)-enantiomer | Negative Cotton Effect | Negative Cotton Effect |
Reaction Chemistry and Mechanistic Investigations of 1 Bicyclo 3.2.1 Octan 3 Yl Ethan 1 One
Reactivity Profile of the Ketone Moiety within the Bicyclo[3.2.1]octane System
The reactivity of the ketone in 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one is influenced by the steric and electronic properties of the bicyclic system. The rigid, three-dimensional structure of the bicyclo[3.2.1]octane core can impose significant steric hindrance, affecting the approach of reagents to the carbonyl group and its alpha-positions.
Nucleophilic addition to the carbonyl group of ketones is a fundamental reaction in organic synthesis. For bicyclic ketones, the stereochemical outcome of such additions is often dictated by the steric environment around the carbonyl group. While specific studies on this compound are not extensively detailed in the provided search results, general principles of nucleophilic addition to bicyclic systems can be applied. For instance, the addition of various nucleophiles to halogenated bicyclo[3.2.1]octadiene systems has been shown to proceed with good yields and selectivities, highlighting the amenability of this framework to such transformations. nih.gov
The reduction of the ketone to the corresponding alcohol, 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol, can be accomplished using various reducing agents, such as sodium borohydride (B1222165). smolecule.com Conversely, the oxidation of this alcohol can regenerate the ketone. smolecule.com
Table 1: Examples of Nucleophilic Addition and Reduction Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Reduction | Sodium borohydride | Secondary alcohol |
The carbon atoms adjacent to the carbonyl group (alpha-carbons) in this compound are susceptible to functionalization through enol or enolate intermediates.
Alpha-Halogenation: The alpha-halogenation of aldehydes and ketones is a well-established transformation that typically proceeds via an enol or enolate intermediate. libretexts.org In the presence of an acid catalyst, ketones can react with halogens like bromine, chlorine, or iodine to yield α-haloketones. libretexts.org This reaction involves the acid-catalyzed formation of an enol, which then acts as a nucleophile, attacking the electrophilic halogen. libretexts.org The rate of this reaction is often independent of the halogen concentration, suggesting that the formation of the enol is the rate-determining step. libretexts.org While direct examples for this compound are not provided, this general reactivity is expected.
Alpha-Alkylation: The alkylation of ketones at the alpha-position is a powerful method for forming carbon-carbon bonds. This reaction typically involves the deprotonation of the α-carbon with a strong base to form a nucleophilic enolate, which then reacts with an alkyl halide. canada.ca However, the alkylation of bridged bicyclic ketones can be challenging. For example, attempts to alkylate tropinone, a related 8-azabicyclo[3.2.1]octan-3-one, under standard conditions with lithium diisopropylamide (LDA) were not always successful, suggesting that the structure of the bicyclic system can significantly impact reactivity. canada.ca Careful selection of the electrophile can sometimes lead to successful alkylation with moderate yields. canada.ca
The formation of enolates from ketones is a critical step for a wide range of synthetic transformations. masterorganicchemistry.com Enolates are resonance-stabilized anions that can act as potent nucleophiles, reacting with various electrophiles at the alpha-carbon. masterorganicchemistry.com The regioselectivity of enolate formation in unsymmetrical ketones can often be controlled by the choice of base and reaction conditions.
In the context of the bicyclo[3.2.1]octane system, the geometry of the enolate can be influenced by the rigid bicyclic framework. The formation of enolates is a key step in domino reactions that can be used to construct the bicyclo[3.2.1]octane skeleton itself, for example, through organocatalytic domino Michael-aldol reactions. researchgate.netnih.gov These reactions often proceed with high stereoselectivity, which is controlled by the catalyst and the inherent stereochemical biases of the bicyclic transition states. acs.org
Functionalization Strategies for the Bicyclo[3.2.1]octane Skeleton
Beyond the reactivity of the ketone moiety, the bicyclo[3.2.1]octane skeleton itself can be functionalized through various modern synthetic methods.
Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable for the efficient generation of molecular diversity. C-H activation is a powerful tool for late-stage functionalization, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds.
While specific examples of C-H activation on this compound were not found, the general strategy has been applied to related systems. For instance, a palladium-catalyzed ketone dehydrogenation has been used for the late-stage functionalization of a [4.3.1] bridgehead enone, which then allowed for the construction of a key all-carbon quaternary center. chinesechemsoc.org The development of catalytic systems for the selective C-H functionalization of the bicyclo[3.2.1]octane core is an active area of research. acs.org A strategy for synthesizing the highly oxidized bicyclo[3.2.1]octane CD rings of aconitine (B1665448) has been reported, featuring a ruthenium-catalyzed enyne cycloisomerization to assemble the bridged ring system in a late-stage step. rsc.org
The strained nature of bicyclic systems can make them susceptible to ring-opening and rearrangement reactions, providing pathways to structurally diverse molecular architectures.
Ring Opening: Acid-catalyzed nucleophilic addition to cyclopropyl (B3062369) ketones within a tricyclo[3.2.1.02,7]octane system can lead to a regioselective cleavage of a cyclopropane (B1198618) ring to afford the bicyclo[3.2.1]octane ring system. mdpi.comnih.gov This demonstrates how ring-opening of a more complex tricyclic precursor can be a viable strategy for accessing functionalized bicyclo[3.2.1]octanes. mdpi.com
Rearrangement Reactions: Skeletal rearrangements of bicyclic systems can be triggered under various conditions. For example, the Beckmann rearrangement of oximes derived from bicyclo[3.2.1]octane ketones has been studied. core.ac.uk The direction of the rearrangement can be influenced by the stereochemistry of the oxime. core.ac.uk Additionally, semi-pinacol rearrangements of 2,3-epoxy silyl (B83357) ethers have been used as a diastereoselective approach to synthesize bicyclo[3.2.1]octan-2-ones and -3-ones. researchgate.net Furthermore, acid-catalyzed rearrangements of other tricycloundecanes have been shown to proceed through intermediates containing the bicyclo[3.2.1]octane skeleton. acs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol |
| Lithium diisopropylamide |
| Tropinone |
Mechanistic Studies of Select Transformations Involving this compound
Mechanistic insights are fundamental to controlling reaction outcomes and designing novel chemical transformations. For bicyclic systems like this compound, studies often focus on understanding the influence of the rigid, strained ring structure on reaction pathways and intermediates.
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular position affects the rate of a chemical reaction. While specific KIE studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related bicyclo[3.2.1]octane systems.
For instance, secondary α-deuterium KIEs have been measured for the solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. rsc.org In highly ionizing, low nucleophilicity solvents like 97% aqueous hexafluoropropan-2-ol, significant kH/kD values were observed, suggesting the formation of ion-pair intermediates. rsc.org Another study on the solvolysis of 1,2-dideuterio-endo-bicyclo[3.2.1]octan-2-yl toluene-p-sulphonate showed low kH/kD values, which were interpreted as evidence for extensive bridging in the solvolytic transition state. rsc.org
These studies on analogous systems demonstrate how KIEs can probe the structure of transition states and the degree of charge development in reactions involving the bicyclo[3.2.1]octane skeleton. Such methodologies could be applied to reactions of this compound, for example, in the α-deuteration of the ketone to study enolate formation or in reactions involving the carbonyl group to probe nucleophilic attack mechanisms.
| Substrate | Temperature (°C) | kH/kD |
|---|---|---|
| endo-Bicyclo[3.2.1]octan-3-yl toluene-p-sulphonate | 25.2 | 1.246 ± 0.009 |
| exo-Bicyclo[3.2.1]octan-3-yl toluene-p-sulphonate | 25.2 | 1.234 ± 0.004 |
The characterization of transition states and the analysis of reaction coordinates provide a detailed picture of the energy landscape of a chemical reaction. While specific experimental transition state analyses for reactions of this compound are scarce, computational chemistry offers powerful predictive tools.
Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly used to model reaction pathways. rsc.org For reactions involving the bicyclo[3.2.1]octane framework, these calculations can elucidate the geometries and energies of reactants, transition states, and products. For example, in a study on the generation of bicyclo[3.2.1]oct-2-yne, transition state geometries were calculated using methods like nudged elastic band with transition state optimization (NEB-TS). rsc.org Such computational approaches could be applied to transformations of this compound to:
Model Stereoselectivity: Predict the facial selectivity of nucleophilic attack on the carbonyl group, which is influenced by the steric hindrance of the bicyclic framework.
Analyze Rearrangements: Investigate potential skeletal rearrangements, which are common in strained bicyclic systems, by mapping the potential energy surface. beilstein-journals.org
Evaluate Reaction Mechanisms: Compare the energy barriers for different proposed mechanisms, such as concerted versus stepwise pathways in cycloaddition or fragmentation reactions.
For instance, the Diels-Alder reaction, a common method for constructing bicyclic systems, proceeds through a highly ordered transition state. researchgate.net Computational analysis of such reactions involving derivatives of the bicyclo[3.2.1]octane skeleton can provide insights into the electronic and steric factors that govern reactivity and stereochemical outcomes. researchgate.net
Derivatization Strategies for New Chemical Entities based on this compound
The ketone functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, enabling the exploration of new chemical space for various applications.
Standard organic transformations can be applied to the ketone group to generate a library of valuable compounds.
Alcohols: The reduction of the ketone to the corresponding secondary alcohol, 1-(bicyclo[3.2.1]octan-3-yl)ethan-1-ol, can be readily achieved using various reducing agents. Common reagents include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The stereochemical outcome of the reduction can be influenced by the steric bulk of the reagent and the inherent steric hindrance of the bicyclic system.
Amines: Reductive amination provides a direct route to amine derivatives. The ketone can be treated with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding primary, secondary, or tertiary amines. The synthesis of various 3-aminobicyclo[3.2.1]octane-3-carboxylic acids highlights the accessibility of amino derivatives within this scaffold. nih.gov
Carboxylic Acids: The acetyl group can be converted into a carboxylic acid via the haloform reaction. Treatment of this compound with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide) would yield bicyclo[3.2.1]octane-3-carboxylic acid and a haloform. This transformation provides access to a key functional group for further derivatization, such as esterification or amidation. ontosight.aigoogle.com
| Target Derivative | Reaction Type | Typical Reagents |
|---|---|---|
| Alcohol | Reduction | NaBH₄, LiAlH₄ |
| Amine | Reductive Amination | R₂NH, NaBH(OAc)₃ |
| Carboxylic Acid | Haloform Reaction | Br₂, NaOH |
The reactivity of the ketone and its adjacent α-protons can be exploited to construct more complex polycyclic architectures, such as spirocyclic and fused-ring systems.
Fused-Ring Systems: The ketone can serve as a precursor for annulation reactions to build fused rings. For example, formation of the enolate, followed by a Michael addition to an α,β-unsaturated ketone (a Robinson annulation), could construct a new six-membered ring fused to the bicyclo[3.2.1]octane system. Organocatalyzed domino Michael-aldol or Michael-Henry reactions are powerful strategies for creating fused bicyclo[3.2.1]octane systems from cyclic ketones and various electrophiles. nih.gov
Spirocyclic Systems: Spirocycles can be synthesized by reacting the ketone with a bifunctional reagent. For instance, conversion of the ketone to an α,β-unsaturated ketone followed by a 1,3-dipolar cycloaddition could generate a spiro-heterocycle. Another approach involves the reaction of the ketone with a diol, such as ethylene (B1197577) glycol, under acidic conditions to form a spirocyclic ketal. This not only serves as a protecting group but also introduces a spirocyclic motif.
These strategies, which leverage the unique structural and electronic properties of the bicyclic ketone, open avenues for the creation of novel and complex molecular scaffolds derived from this compound.
Theoretical and Computational Studies of 1 Bicyclo 3.2.1 Octan 3 Yl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule. This information is crucial for understanding its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map out the energy changes as the geometry is altered (energy landscapes).
For bicyclic systems like the bicyclo[3.2.1]octane framework, DFT calculations are essential for predicting the preferred conformations and the transition states that separate them. For instance, studies on related bicyclo[3.2.1]octyl cations and carbenes have successfully used DFT methods, such as B3LYP with basis sets like 6-31G(d), to calculate structures and energies that are in good agreement with experimental observations. nih.govnih.gov These calculations can reveal how the rigid bicyclic structure influences the orientation of the acetyl substituent in 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, determining whether the ethyl group is in an axial or equatorial position relative to the six-membered ring of the core structure.
Table 1: Representative DFT Methods Used in Studies of Bicyclo[3.2.1]octane Systems
| Methodology | Basis Set | Application | Reference Compound |
|---|---|---|---|
| B3LYP | 6-31G(d) | Geometry Optimization, Energy Calculation | Bicyclo[3.2.1]octyl cations nih.gov |
| M06-2X | def2-TZVP | Geometry Optimization, Gibbs Free Energy | Bicyclo[3.2.1]oct-2-yne rsc.org |
| DFT (General) | Not Specified | Corroboration of Experimental Results | Bicyclo[3.2.1]oct-6-en-8-ylidene nih.gov |
| B3LYP | 6-311G** | Calculation of IR Spectra | 3-methyl-3-azabicyclo[3.2.1]octan-8-ols researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
Potential Energy Surface Mapping and Rotational Barriers
The potential energy surface (PES) is a conceptual map of a molecule's energy as a function of its geometry. By mapping the PES, chemists can identify the lowest-energy conformations (stable states) and the energy barriers that must be overcome for the molecule to transition between them. For this compound, key conformational questions include the chair/boat/twist conformations of the rings and the rotation around the single bond connecting the acetyl group to the bicyclic frame.
Computational studies on related bicyclic carbenes have explored different conformations, such as the "classical" and "foiled" forms, which represent different minima on the potential energy surface. nih.gov For the target molecule, PES mapping would reveal the energy barrier to rotation of the acetyl group, which can influence its reactivity and interaction with other molecules.
Dynamic Behavior and Interconversion of Conformers
While PES mapping provides a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing insight into its dynamic behavior and the rates of interconversion between different conformers.
Studies on substituted bicyclo[3.2.1]octane systems have shown that the molecule often adopts a preferred conformation in solution, such as a chair-envelope form. researchgate.net The parent eight-membered ring, cyclooctane, is known for its complex potential energy surface with multiple conformations of similar energy. researchgate.net MD simulations of this compound would allow researchers to observe the transitions between different ring conformations and the rotation of the substituent group, providing a more complete picture of its behavior under realistic conditions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A critical application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR, Raman), which can be used to identify and characterize a molecule. The accuracy of these predictions serves as a validation of the computational model.
Theoretical calculations have been shown to be highly effective in interpreting the spectra of bicyclo[3.2.1]octane derivatives.
Vibrational Spectroscopy: The infrared spectra of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have been calculated at the B3LYP/6-311G** level and compared with experimental results to understand intermolecular associations. researchgate.net Similarly, scaled ab initio force fields have enabled the nearly complete assignment of the complex vibrational spectra of bicyclo[3.2.1]octane itself. researchgate.net
NMR Spectroscopy: For bicyclo[3.2.1]octyl cations, DFT calculations of NMR chemical shifts showed good agreement with experimental data obtained in superacidic media, confirming the structure of these reactive intermediates. nih.gov
These examples demonstrate that a combination of DFT and ab initio methods can reliably predict the key spectroscopic features of this compound, aiding in its experimental identification and structural confirmation.
Table 2: Application of Computational Methods for Spectroscopic Prediction in Bicyclo[3.2.1]octane Systems
| Spectroscopic Technique | Computational Method | Purpose | Reference System |
|---|---|---|---|
| Infrared (IR) | B3LYP / 6-311G** | Comparison with experimental spectra | 3-methyl-3-azabicyclo[3.2.1]octan-8-ols researchgate.net |
| Infrared (IR) & Raman | Ab initio (3-21G) Scaled Force Fields | Assignment of vibrational bands | Bicyclo[3.2.1]octane researchgate.net |
| NMR (¹³C, ¹H) | B3LYP / 6-311+G(2d,p) | Validation of carbocation structure | Bicyclo[3.2.1]octyl cations nih.gov |
Computational NMR Chemical Shift and Coupling Constant Prediction
Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, serving as a vital adjunct to experimental data for the structural elucidation of complex molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for calculating ¹³C and ¹H chemical shifts and spin-spin coupling constants. academie-sciences.fr These calculations are typically performed on geometries that have been optimized at a suitable level of theory, such as B3LYP with a basis set like 6-31G*. researchgate.net
The accuracy of these predictions allows for the unambiguous assignment of signals in experimental spectra, which can be challenging for bicyclic systems due to the large number of chemically similar protons and carbons. Furthermore, computational NMR can be instrumental in determining the relative stereochemistry and conformational preferences of the molecule. academie-sciences.fr For instance, by calculating the expected NMR parameters for different diastereomers or conformers (e.g., chair vs. boat conformations of the six-membered ring), a direct comparison with experimental values can confirm the structure of the most stable isomer in solution. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is frequently used for chemical shift calculations, providing results that often correlate well with experimental findings.
| Carbon Atom | Predicted Chemical Shift (ppm) - DFT/B3LYP | Hypothetical Experimental Shift (ppm) | Assignment |
|---|---|---|---|
| C=O (ketone) | 209.5 | 210.2 | Carbonyl carbon of the ethanone (B97240) group |
| C3 | 50.1 | 49.8 | Bridgehead carbon bearing the ethanone group |
| CH₃ (acetyl) | 28.3 | 28.1 | Methyl carbon of the ethanone group |
| C1 | 35.8 | 36.1 | Bridgehead carbon |
| C5 | 34.9 | 35.2 | Bridgehead carbon |
Vibrational Frequency Calculations for IR and Raman Assignments
Theoretical vibrational frequency calculations are indispensable for interpreting the infrared (IR) and Raman spectra of this compound. By modeling the molecule's vibrational modes, each band in the experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or rocking of bonds. These calculations are almost exclusively performed using quantum chemical methods like DFT.
The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed, which yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental data. For bicyclo[3.2.1]octane systems, scaled ab initio harmonic force fields have been shown to predict frequencies with an average error of less than 1%. researchgate.net This level of accuracy is crucial for distinguishing between similar functional groups and for analyzing the effects of substitution on the bicyclic framework.
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|---|
| C-H Stretch (alkane) | 2850-2960 | 2850-3000 | Medium/Strong |
| C=O Stretch (ketone) | 1705 | 1700-1725 | Very Strong (IR) / Medium (Raman) |
| CH₂ Scissoring | 1445-1465 | 1440-1470 | Medium |
| Bicyclic Frame Deformation | 800-1200 | 800-1200 | Variable |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry enables the detailed exploration of reaction mechanisms involving this compound. By modeling the potential energy surface (PES) of a reaction, chemists can map out the entire transformation from reactants to products. This involves locating and characterizing all stationary points, including minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states (TS). beilstein-journals.org
The characterization of a transition state is a critical step. Computationally, this is achieved by optimizing the geometry to find a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org The geometry of the TS reveals the precise arrangement of atoms at the peak of the energy barrier, providing insights into bond-forming and bond-breaking processes. For reactions involving bicyclic ketones, such as aldol (B89426) additions, reductions, or rearrangements, modeling can clarify stereochemical outcomes by comparing the energies of different transition state pathways. nih.gov
Identification of Key Intermediates and Rate-Determining Steps
Once the entire reaction pathway, including all transition states and intermediates, has been mapped, it is possible to identify the key species that govern the reaction's progress. Intermediates are stable, yet transient, species that exist in energy wells between transition states. The rate-determining step (RDS) of a multi-step reaction is the step with the highest activation energy barrier. liverpool.ac.uk
Evaluation of Activation Energies and Reaction Rates
Quantum chemical calculations provide quantitative estimates of activation energies (ΔG‡), which are fundamental to predicting reaction rates. Using Transition State Theory (TST), the calculated activation energy can be directly related to the rate constant (k) of a reaction via the Eyring equation. This allows for the theoretical prediction of how fast a reaction involving this compound will proceed under given conditions.
Comparing the activation energies of competing reaction pathways allows for the prediction of product distributions and selectivity (e.g., chemo-, regio-, and stereoselectivity). For example, in the reduction of the ketone, calculations can determine whether hydride attack is more favorable from the exo or endo face by comparing the activation energies of the two corresponding transition states. While absolute rate prediction can be challenging, the calculated relative energies are often highly reliable for explaining and predicting experimental outcomes.
Applications of Machine Learning and Artificial Intelligence in Predicting Reactivity
The application of machine learning (ML) and artificial intelligence (AI) to predict chemical reactivity is a rapidly advancing field with significant potential for molecules like this compound. nih.gov Instead of relying solely on computationally expensive quantum mechanical calculations for each new reaction, ML models can be trained on large datasets of known reactions to learn the complex relationships between molecular structure and reactivity. researchgate.net
These models can predict various outcomes, such as the major product of a reaction, reaction yields, or optimal reaction conditions. acs.orgcmu.edu A key challenge is the representation of molecules and reactions in a format that an ML algorithm can understand. This is often done using molecular fingerprints, graph-based representations, or descriptors derived from computational chemistry. researchgate.net Recent advancements highlight the importance of incorporating 3D geometric information to improve the accuracy and generalization ability of these models. researchgate.net
While a specific ML model for this compound may not exist, it can be evaluated by general-purpose reactivity prediction models. nih.gov These tools can help chemists quickly screen potential reactions, identify promising synthetic routes, and accelerate the discovery and development of new chemical processes without the need for extensive experimental work. cmu.edu
Advanced Applications of 1 Bicyclo 3.2.1 Octan 3 Yl Ethan 1 One in Chemical Research
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The bicyclo[3.2.1]octane skeleton's inherent chirality and conformational rigidity make its derivatives, such as 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, highly valuable in the field of asymmetric catalysis. While the direct use of this specific ketone as a ligand is not extensively documented, the underlying chiral scaffold is a cornerstone in the design of ligands and auxiliaries that effectively control the stereochemical outcome of a reaction.
The synthesis of enantiomerically pure bicyclo[3.2.1]octane systems is a significant area of research, often employing organocatalysis or transition metal catalysis to achieve high levels of stereocontrol. rsc.orgnih.govnih.govresearchgate.net For instance, palladium-catalyzed asymmetric tandem Heck/carbonylation reactions have been developed to construct chiral bicyclo[3.2.1]octanes with multiple stereocenters in high enantiomeric excess. nih.gov These synthetic efforts underscore the importance of the chiral scaffold.
Once synthesized, these chiral bicyclic frameworks can be elaborated into more complex ligands. The fixed spatial arrangement of substituents on the bicyclo[3.2.1]octane ring creates a well-defined chiral environment around a metal center, enabling high stereoselectivity in catalytic transformations. In some synthetic strategies toward complex molecules, chiral auxiliaries are employed to establish the stereochemistry of the bicyclo[3.2.1]octane core itself, which can then be carried through the rest of the synthesis. nih.gov
Utility as a Precursor or Intermediate in the Total Synthesis of Complex Natural Products
The bicyclo[3.2.1]octane moiety is a common structural motif found in a wide array of biologically active natural products, particularly in diterpenes and alkaloids. rsc.orgresearchgate.net This prevalence makes compounds like this compound valuable precursors and intermediates in the total synthesis of these complex targets. The ketone functionality provides a versatile handle for further chemical modifications, such as carbon-carbon bond formation, reduction, or rearrangement, to build the intricate architectures of natural products.
The strategic importance of this bicyclic system is highlighted by its presence in numerous molecules with significant therapeutic potential. nih.govgoogle.com For example, the framework is a key component of rhodojaponin III, a natural product with potent antinociceptive activity, and platensimycin, which exhibits broad-spectrum antibacterial properties. nih.govnih.gov Synthetic efforts toward these molecules often involve the early-stage construction of a functionalized bicyclo[3.2.1]octane core. nih.gov
| Natural Product | Biological Activity | Structural Relevance |
| Platensimycin | Antibacterial | Contains a core bicyclo[3.2.1]octane framework. nih.gov |
| Gelsemine | Antinociceptive (in chronic pain) | Features the bicyclo[3.2.1]octane moiety. nih.gov |
| Vitisinol D | Antithrombotic | Incorporates the bicyclo[3.2.1]octane structure. nih.gov |
| Rhodojaponin III | Antinociceptive (non-opioid analgesic) | Built upon a bicyclo[3.2.1]octane fragment. nih.gov |
Development of Novel Synthetic Reagents and Methodologies Based on Derivatives
Research involving the bicyclo[3.2.1]octane skeleton has led to the development of novel synthetic methodologies. The constrained nature of the bicyclic ring system can drive reactions to proceed with high regio- and stereoselectivity, which might be difficult to achieve in more flexible acyclic or monocyclic systems.
Methodologies have been developed to synthesize the bicyclo[3.2.1]octanone core from different precursors through unique reaction pathways.
Ketyl Radical Promoted Rearrangements : Photoinduced electron transfer (PET) from triethylamine (B128534) to bicyclo[2.2.2]octenones can generate ketyl radicals, which promote efficient rearrangement to form bicyclo[3.2.1]octanones. researchgate.net
Intramolecular Carbenoid Reactions : The decomposition of substituted cyclohexyl diazo ketones, often catalyzed by transition metals, can lead to intramolecular C-H insertion to furnish bicyclo[3.2.1]octan-6-ones. acs.org
Ring Cleavage of Strained Systems : The regioselective cleavage of the cyclopropyl (B3062369) ring in bicyclo[3.3.0.02,8]octanes using acid provides a direct route to bicyclo[3.2.1]octanones. researchgate.net
Interconversion via Nucleophilic Addition : The tricyclo[3.2.1.0²·⁷]octane system can be converted to the bicyclo[3.2.1]octane skeleton through an acid-catalyzed nucleophilic addition to a cyclopropyl ketone moiety. mdpi.com
These methods not only provide access to the bicyclo[3.2.1]octane framework but also contribute to the broader toolkit of synthetic organic chemistry by demonstrating unique reactivity and transformations driven by the specific geometry of the bicyclic scaffold.
Application in Materials Science Research
The rigidity and well-defined three-dimensional structure of the bicyclo[3.2.1]octane system make it an attractive building block for advanced materials.
Bicyclic compounds are a known class of monomers that can undergo ring-opening polymerization to produce polymers with monocyclic rings integrated into the polymer backbone. researchgate.net Derivatives of the bicyclo[3.2.1]octane system, such as lactams, lactones, and orthoesters, have been shown to be polymerizable. researchgate.net Although this compound itself is not a direct monomer for ring-opening polymerization, it serves as a key precursor. Through chemical modifications, such as Baeyer-Villiger oxidation to form a lactone, it can be converted into a polymerizable monomer. The resulting polymers would feature repeating monocyclic units derived from the original bicyclic structure, potentially imparting unique thermal and mechanical properties due to the constrained nature of the incorporated rings.
The development of advanced functional materials like liquid crystals often relies on molecules with rigid, chiral structures. Derivatives of bicyclo[3.2.1]octanone have been specifically investigated for their potential in liquid crystal-based applications. In one study, axially chiral ketones based on the bicyclo[3.2.1]octan-3-one framework were prepared and evaluated for their suitability as a "chiroptical trigger" in an optical switch based on liquid crystals. researchgate.net The ability of a chiral dopant to induce a helical twist in a nematic liquid crystal phase is crucial for many display technologies. beilstein-journals.org The rigid and chiral nature of the bicyclo[3.2.1]octane scaffold makes it an excellent candidate for designing such high-performing chiral dopants for advanced functional materials. researchgate.net
As a Structural Probe for Investigating Steric and Electronic Effects in Organic Reactions
The conformational rigidity of the bicyclo[3.2.1]octane framework makes it an excellent tool for studying fundamental principles in physical organic chemistry. Unlike flexible acyclic molecules, the atoms in this bicyclic system are locked into a well-defined spatial arrangement. This allows chemists to isolate and investigate how specific steric and electronic effects influence chemical reactivity and molecular properties without the complication of multiple co-existing conformations.
For example, incorporating the bicyclo[3.2.1]octane structure into a lactam (a cyclic amide) forces the amide bond into a specific, often twisted, geometry. This allows for the systematic study of how geometric distortion affects amide resonance and reactivity, which is fundamental to understanding protein structure and function. nih.gov Furthermore, detailed structural analyses of various bicyclo[3.2.1]octane derivatives using techniques like X-ray crystallography provide precise bond lengths and angles. researchgate.net This foundational data is crucial for building and validating computational models and for understanding how the rigid scaffold influences the properties of attached functional groups, thereby serving as a probe for subtle electronic and steric interactions.
Future Research Directions and Emerging Opportunities for 1 Bicyclo 3.2.1 Octan 3 Yl Ethan 1 One
Exploration of Novel and Unconventional Synthetic Pathways
The synthesis of the bicyclo[3.2.1]octane core has been approached through various strategies, including organocatalytic methods and double Michael additions. rsc.orgnih.gov Future research could focus on developing more efficient and stereoselective routes to 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one.
One promising avenue is the application of tandem reactions, which can construct complex molecular architectures from simpler starting materials in a single operation. nih.gov For instance, a tandem Michael-Henry reaction has been successfully used to create bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity. nih.gov A similar strategy could be envisioned for the synthesis of precursors to this compound.
Another area of exploration is the use of readily available natural products as starting materials. For example, the monoterpene carvone (B1668592) has been efficiently converted into highly functionalized enantiopure bicyclo[3.2.1]octane systems. mdpi.com Investigating similar natural product-based syntheses could provide a sustainable and cost-effective route to chiral derivatives of this compound.
Photochemical reactions, such as the oxa-di-π-methane rearrangement of bicyclo[3.2.1]octanoid scaffolds, offer another unconventional approach to generate structurally diverse derivatives. nih.gov Exploring the photochemical reactivity of precursors to this compound could lead to the discovery of novel chemical transformations and the synthesis of unique analogs.
| Synthetic Strategy | Potential Starting Materials | Key Features |
| Organocatalytic Tandem Reactions | Cyclohexane-1,2-diones, Nitroalkenes | High stereoselectivity, creation of multiple stereocenters in one step. nih.gov |
| Natural Product-Based Synthesis | Carvone | Access to enantiomerically pure compounds. mdpi.com |
| Photochemical Rearrangements | β,γ-Unsaturated ketone precursors | Generation of complex, multifunctional cyclopropanes. nih.gov |
| Double Michael Addition | Cyclic dienones, Carbon nucleophiles | Expedient synthesis of the bicyclic core. rsc.org |
Integration with Advanced Robotics and Automation in Chemical Synthesis
The integration of robotics and automation in chemical synthesis offers the potential to accelerate the discovery and optimization of reactions for producing this compound and its derivatives. Automated systems can perform a large number of experiments with high precision and reproducibility, enabling rapid screening of reaction conditions, catalysts, and substrates.
For instance, automated synthesis platforms can be programmed to perform complex multi-step syntheses, including purification and analysis, with minimal human intervention. This would be particularly beneficial for exploring the vast parameter space of the synthetic pathways mentioned in the previous section. The use of robotic systems can also enhance safety by minimizing human exposure to potentially hazardous reagents and reaction conditions.
Furthermore, automated systems can be coupled with machine learning algorithms to intelligently design experiments and predict reaction outcomes. This data-driven approach could significantly reduce the time and resources required to develop optimal synthetic routes to this compound.
Discovery of New Reactivity Patterns and Transformations through High-Throughput Experimentation
High-throughput experimentation (HTE) is a powerful tool for discovering novel reactivity patterns and chemical transformations. By running a large number of reactions in parallel under diverse conditions, HTE can rapidly identify unexpected and potentially useful reactivity.
In the context of this compound, HTE could be employed to screen for new catalysts that promote novel transformations of the bicyclic core or the ethanone (B97240) side chain. For example, an array of transition metal catalysts could be screened for their ability to catalyze C-H activation reactions at various positions on the bicyclo[3.2.1]octane skeleton, leading to a diverse library of functionalized derivatives.
HTE could also be used to explore the reactivity of this compound with a wide range of reagents, potentially uncovering new cycloaddition, rearrangement, or fragmentation reactions. The data generated from these HTE screens can provide valuable insights into the fundamental reactivity of this molecule and pave the way for the development of new synthetic methodologies.
Expansion into Interdisciplinary Areas of Chemical Science
The unique three-dimensional structure of the bicyclo[3.2.1]octane framework makes it an attractive scaffold for applications in various interdisciplinary areas of chemical science. Future research should explore the potential of this compound and its derivatives in fields such as medicinal chemistry, materials science, and chemical biology.
In medicinal chemistry, the bicyclo[3.2.1]octane core can serve as a rigid scaffold for the design of novel therapeutic agents. For example, derivatives of 3-aminobicyclo[3.2.1]octane-3-carboxylic acid have been synthesized and evaluated for their interaction with amino acid transport systems. nih.gov Similarly, the ethanone moiety of this compound could be functionalized to create ligands for specific biological targets. The structural rigidity of the bicyclic system can help in controlling the spatial orientation of these functional groups, potentially leading to high-affinity and selective interactions.
In materials science, the incorporation of the bicyclo[3.2.1]octane unit into polymers or other materials could impart unique physical and chemical properties. The rigid and well-defined structure of the bicyclic core could influence the morphology and performance of these materials.
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
The development and application of advanced spectroscopic techniques for in situ monitoring can provide real-time insights into the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout the course of a reaction.
This real-time data is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction pathways. For example, in situ monitoring could be used to study the formation of the bicyclo[3.2.1]octane ring system in a tandem reaction, providing a deeper understanding of the sequence of events and the factors that control stereoselectivity.
Furthermore, the coupling of in situ spectroscopy with automated reaction platforms and kinetic modeling software can enable a more comprehensive and quantitative understanding of the chemical processes involved. This knowledge can then be used to design more efficient, robust, and scalable synthetic routes to this compound and its derivatives.
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In-situ FTIR (ReactIR) | Concentration profiles of key species, reaction kinetics | Optimizing the synthesis of the bicyclic core, understanding reaction mechanisms. |
| Raman Spectroscopy | Vibrational information, complementary to IR | Monitoring reactions in heterogeneous systems or with fluorescent species. |
| In-situ NMR Spectroscopy | Detailed structural information on intermediates | Characterizing transient species in complex reaction cascades. |
Q & A
Basic Research Question
- NMR :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 152.19 (C₁₀H₁₆O) and fragmentation patterns confirming bicyclic stability .
- Collision Cross Section (CCS) : Predicted CCS values (e.g., [M+H]⁺: 137.2 Ų) via ion mobility spectrometry aid in distinguishing conformers .
What biological targets are associated with bicyclo[3.2.1]octane derivatives, and how does structural modification affect activity?
Advanced Research Question
-
Neuropharmacology : Analogues (e.g., tropisetron) target 5-HT₃ receptors due to structural mimicry of serotonin .
-
HIV Inhibition : 8-azabicyclo[3.2.1]octane derivatives with sulfonyl groups show potential as HIV integrase inhibitors .
Structure-Activity Relationship (SAR) : -
Substituent Effects : Fluorine or chlorine at bridgehead positions enhances metabolic stability and binding affinity .
-
Table: Comparative Activity of Analogues
Substituent Target IC₅₀ (nM) Reference -F (bridgehead) 5-HT₃ Receptor 12.3 -Cl (bridgehead) HIV Integrase 45.7
How can researchers resolve contradictions in reactivity data across bicyclo[3.2.1]octane derivatives?
Advanced Research Question
Contradictions often arise from steric or electronic differences in substituents:
- Case Study : Fluorine vs. Chlorine at Position 3:
- Fluorine’s electronegativity increases electrophilicity at the ketone, accelerating nucleophilic additions.
- Chlorine’s bulkiness hinders access to the reactive site, reducing reaction rates despite similar electronic effects .
Mitigation Strategies :
- Computational modeling (DFT calculations) to predict reactivity trends.
- Controlled experiments varying substituents systematically .
What computational tools are used to predict the physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) : Simulates conformational flexibility and solvent interactions.
- CCS Predictions : Tools like MOBCAL align experimental CCS values (e.g., [M+H]⁺: 137.2 Ų) with theoretical models to validate 3D structures .
- Docking Studies : AutoDock Vina assesses binding poses to biological targets (e.g., 5-HT₃ receptors) .
How does the bicyclo[3.2.1]octane scaffold compare to other strained systems (e.g., bicyclo[2.2.2]octane) in drug design?
Advanced Research Question
- Strain Energy : Bicyclo[3.2.1]octane (~25 kcal/mol strain) is less strained than bicyclo[2.2.2]octane (~35 kcal/mol), favoring synthetic accessibility .
- Pharmacokinetics : Lower strain improves metabolic stability but may reduce target-binding rigidity compared to highly strained systems .
What role does this compound play in asymmetric catalysis?
Advanced Research Question
- Chiral Induction : The bicyclic scaffold’s rigid structure serves as a chiral auxiliary in enantioselective synthesis (e.g., ketone reductions using CBS catalysts) .
- Case Study : Asymmetric alkylation of the ketone yields enantiopure alcohols with >90% ee .
How are isotopic labeling techniques applied to study the metabolic fate of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
